molecular formula C13H11N5O B2595775 5-(6-Hydrazino-3-pyridyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1338690-33-7

5-(6-Hydrazino-3-pyridyl)-3-phenyl-1,2,4-oxadiazole

カタログ番号 B2595775
CAS番号: 1338690-33-7
分子量: 253.265
InChIキー: UAEUYXUPZOVEEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(6-Hydrazino-3-pyridyl)-3-phenyl-1,2,4-oxadiazole, commonly known as HPO, is a heterocyclic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities. HPO has shown promising results in various studies, making it a subject of interest for researchers.

作用機序

The mechanism of action of HPO is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. HPO has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. HPO has also been found to bind to the benzodiazepine site of the GABA receptor, a receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
HPO has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antibacterial, antifungal, and anticancer properties. HPO has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. HPO has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. HPO has also been found to bind to the benzodiazepine site of the GABA receptor, a receptor that is involved in the regulation of anxiety and sleep.

実験室実験の利点と制限

HPO has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which yields a high purity product. HPO has also been found to exhibit various pharmacological activities, making it a subject of interest for researchers. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. HPO also has a relatively short half-life, which can limit its effectiveness in certain experiments.

将来の方向性

There are several future directions for the study of HPO. One direction is the further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use in the treatment of bacterial and fungal infections. HPO has also been found to exhibit anticancer properties, making it a subject of interest for cancer research. Further studies are needed to fully understand the mechanism of action of HPO and its potential use in scientific research.

合成法

The synthesis of HPO involves the reaction of 6-chloronicotinic acid with hydrazine hydrate and phenyl isocyanate. The reaction takes place in ethanol and is catalyzed by triethylamine. The product is then purified by recrystallization to obtain pure HPO. The synthesis method is relatively simple and yields a high purity product.

科学的研究の応用

HPO has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, making it a subject of interest for researchers. HPO has been found to exhibit antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. HPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. It has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease.

特性

IUPAC Name

[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-17-11-7-6-10(8-15-11)13-16-12(18-19-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEUYXUPZOVEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。